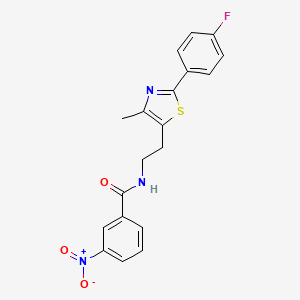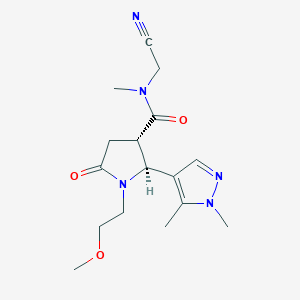
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a cyanocyclopropyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Formation of the Cyanocyclopropyl Group: This group can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Enamide Linkage: The final step involves the coupling of the thiazole derivative with a suitable acrylamide derivative under basic conditions to form the (E)-enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The enamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyanocyclopropyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyanocyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazole ring and enamide linkage are known to interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalytic materials for chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the enamide linkage can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enamide: Lacks the cyanocyclopropyl group, which may affect its biological activity and chemical reactivity.
(E)-3-(2-Methyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide: Has a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)but-2-enamide: Contains a but-2-enamide linkage, which may influence its reactivity and interaction with biological targets.
Uniqueness
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is unique due to its combination of a thiazole ring, a tert-butyl group, and a cyanocyclopropyl group. This unique structure provides distinct steric and electronic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-13(2,3)12-16-8-10(19-12)4-5-11(18)17-14(9-15)6-7-14/h4-5,8H,6-7H2,1-3H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZHFQGCYMSPL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-METHYLBENZENESULFONAMIDO)-N-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2636096.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate](/img/structure/B2636105.png)
![butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636106.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2636109.png)
![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)
amine hydrochloride](/img/new.no-structure.jpg)
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2636114.png)



